![molecular formula C21H28ClNO B1675120 Levomethadone hydrochloride CAS No. 5967-73-7](/img/structure/B1675120.png)
Levomethadone hydrochloride
描述
准备方法
Synthetic Routes and Reaction Conditions: Levomethadone hydrochloride can be synthesized starting from D-alanine. The process involves converting D-alanine to N,N-dimethyl-D-alaninol, followed by combining it with an activating reagent such as thionyl chloride or methanesulfonyl chloride to form an activated intermediate . This intermediate is then mixed with diphenylacetonitrile and a base to produce levomethadone nitrile. The nitrile is subsequently exposed to a Grignard reagent (ethyl magnesium chloride, bromide, or iodide) and finally treated with hydrochloric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield, enantiomeric excess, and minimal impurity profile .
化学反应分析
Types of Reactions: Levomethadone hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields secondary or tertiary amines.
Substitution: Forms various substituted derivatives depending on the reagent used.
科学研究应用
Levomethadone hydrochloride has a wide range of scientific research applications:
作用机制
Levomethadone hydrochloride exerts its effects primarily through its action on the μ-opioid receptor. It acts as a potent agonist, binding to the receptor and mimicking the effects of endogenous opioids, leading to analgesia and euphoria . Additionally, it has been found to act as a weak competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and a potent noncompetitive antagonist of the α3β4 nicotinic acetylcholine receptor .
相似化合物的比较
Dextromethadone: The dextrorotatory enantiomer of methadone, less potent than levomethadone and associated with different side effects.
Uniqueness: Levomethadone hydrochloride is unique due to its higher potency and selectivity for the μ-opioid receptor compared to its racemic counterpart, methadone. This results in more effective pain management and opioid maintenance therapy with potentially fewer side effects .
生物活性
Levomethadone hydrochloride, a synthetic opioid analgesic, is primarily used for pain management and opioid maintenance therapy. It is the active enantiomer of methadone and is marketed under various brand names, including L-Polamidon. This compound has garnered attention due to its unique pharmacological properties, which differ significantly from those of racemic methadone.
Pharmacodynamics
Levomethadone exhibits a high affinity for the μ-opioid receptor, approximately 10 times greater than that of its counterpart, dextromethadone. This selectivity contributes to its enhanced analgesic effects and lower incidence of side effects, particularly cardiotoxicity associated with QT interval prolongation seen in racemic methadone treatments .
In addition to its action on opioid receptors, levomethadone has been identified as a weak competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor and a potent noncompetitive antagonist at the α3β4 nicotinic acetylcholine receptor. This multifaceted activity may contribute to its effectiveness in treating opioid dependence and managing pain .
Pharmacokinetics
Levomethadone is characterized by:
- Bioavailability : High
- Protein Binding : 60–90%
- Elimination Half-Life : Approximately 18 hours
- Routes of Administration : Oral, intravenous (IV), intramuscular (IM), subcutaneous (SC), intrathecal (IT) .
The pharmacokinetic profile indicates that levomethadone can be effectively administered in various settings, making it versatile for both acute and chronic pain management.
Case Studies
-
Multicenter Observational Study :
A study involving 266 opioid-dependent patients compared the effectiveness of levomethadone with racemic methadone and buprenorphine. Patients receiving levomethadone showed a significant reduction in the use of illicit substances over 180 days. Specifically, heroin positivity decreased by 53% , cannabinoids by 48% , and cocaine by 37% . -
Long-term Treatment Analysis :
An observational study highlighted that long-term levomethadone therapy effectively reduced cravings and opioid use among patients previously treated with racemic methadone. The mean dose administered was 65.7 mg , with blood levels correlating well with dosage .
Safety Profile
Levomethadone's safety profile is notably favorable compared to racemic methadone. It is less likely to cause significant alterations in the QT interval, making it a safer option for patients at risk for cardiac complications . Adverse events reported during studies were generally mild and manageable.
Comparative Efficacy Table
Parameter | Levomethadone | Racemic Methadone |
---|---|---|
μ-opioid Receptor Affinity | ~10x higher | Standard |
QT Interval Prolongation Risk | Lower | Higher |
Effective Maintenance Dose | Up to 60 mg/day | Variable (mean ~105 mg) |
Reduction in Opioid Use | Significant | Moderate |
属性
CAS 编号 |
5967-73-7 |
---|---|
分子式 |
C21H28ClNO |
分子量 |
345.9 g/mol |
IUPAC 名称 |
dimethyl-[(2R)-5-oxo-4,4-diphenylheptan-2-yl]azanium;chloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H/t17-;/m1./s1 |
InChI 键 |
FJQXCDYVZAHXNS-UNTBIKODSA-N |
SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
手性 SMILES |
CCC(=O)C(C[C@@H](C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
规范 SMILES |
CCC(=O)C(CC(C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
外观 |
Solid powder |
Key on ui other cas no. |
125-56-4 1095-90-5 |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
76-99-3 (Parent) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Amidone Biodone Dolophine Hydrochloride, Methadone Metadol Metasedin Methaddict Methadone Methadone Hydrochloride Methadose Methex Phenadone Phymet Physeptone Pinadone Symoron |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。